molecular formula C11H7ClF3N B2586731 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline CAS No. 338417-06-4

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline

Cat. No. B2586731
M. Wt: 245.63
InChI Key: PJNCPHQUNQNOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 179°C.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline has been utilized in the synthesis of diverse heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. For example, it has been used in the development of various quinolines fused with heteroaryl rings, showcasing its utility in the creation of novel compounds with potential pharmacological activities. The compound's complete spectral details, including NMR spectroscopy, mass spectrometry, and X-ray diffractometry techniques, have been reported to offer insights into its structural characterization (Arshad et al., 2014).

Biological Evaluation

The compound has also served as a precursor in the synthesis of new derivatives via click chemistry, with some molecules exhibiting significant antifungal and antibacterial activity against tested strains. This highlights its potential application in developing antimicrobial agents (Kategaonkar et al., 2010). Furthermore, quinoline-triazole derivatives synthesized from similar compounds have been studied for their crystal structure, hydrogen bonding, and anti-bacterial activity, providing a foundation for future research into novel antibacterial agents (Ghosh et al., 2020).

Advanced Material Synthesis

Research on quinoline derivatives extends beyond pharmaceuticals, touching on materials science. For instance, the reactivity of poly-halo-quinoline-3-carboxylates with nitrogen-centered nucleophiles has been explored, yielding new quinoline derivatives that could have implications in material synthesis and the development of functional organic materials (Safina et al., 2009).

properties

IUPAC Name

2-chloro-8-methyl-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCPHQUNQNOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline

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